molecular formula C15H14FNO2 B2378527 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide CAS No. 2329360-68-9

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide

Cat. No.: B2378527
CAS No.: 2329360-68-9
M. Wt: 259.28
InChI Key: UQEAUDFTLKNWSF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a 4-fluorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide typically involves the reaction of 4-fluorophenol with N,N-dimethylbenzamide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzamide core and 4-fluorophenoxy substituent make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(18)11-4-3-5-14(10-11)19-13-8-6-12(16)7-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEAUDFTLKNWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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